molecular formula C24H21N3O B287362 N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287362
M. Wt: 367.4 g/mol
InChI Key: KISHKMMTVKWUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPH is a pyrazole derivative that exhibits unique properties, making it an attractive molecule for researchers in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve its ability to donate hydrogen atoms. N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide reacts with free radicals and other reactive species, neutralizing them and preventing them from causing damage to cells and tissues. In addition, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to activate various signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In addition, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to protect against oxidative stress by scavenging free radicals and preventing lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its versatility. N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be used in a wide range of applications, from chemistry to pharmacology. In addition, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its instability in solution, which can lead to inaccurate results if not properly controlled.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of novel N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives with enhanced properties, such as increased stability and bioavailability. Another area of research is the investigation of the mechanism of action of N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, which could lead to the development of more effective therapies for various diseases. Additionally, further studies are needed to fully understand the potential applications of N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in the field of materials science.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable condensing agent. The resulting product is a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of science. In chemistry, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is used as a radical scavenger and antioxidant due to its ability to donate hydrogen atoms. In pharmacology, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In addition, N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of novel materials.

properties

Product Name

N-(2,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H21N3O/c1-17-13-14-22(18(2)15-17)26-24(28)21-16-25-27(20-11-7-4-8-12-20)23(21)19-9-5-3-6-10-19/h3-16H,1-2H3,(H,26,28)

InChI Key

KISHKMMTVKWUCL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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